![molecular formula C14H8F3N3O2 B8054599 3-[4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one](/img/structure/B8054599.png)
3-[4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “3-[4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one” is a chemical substance cataloged in various chemical databases
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-[4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve a series of chemical reactions that include the use of reagents and catalysts to achieve the desired compound. The reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand. This involves the use of large-scale reactors and continuous production processes. The industrial methods focus on efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies and automation ensures consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
3-[4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions such as temperature, solvent, and concentration are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can have different properties and applications, making this compound a versatile compound in chemical synthesis.
Scientific Research Applications
3-[4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and use in drug development.
Industry: Applied in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The detailed mechanism depends on the specific application and context in which the compound is used.
Properties
IUPAC Name |
3-[4-[3-(trifluoromethyl)phenyl]pyridin-2-yl]-2H-1,2,4-oxadiazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)10-3-1-2-8(6-10)9-4-5-18-11(7-9)12-19-13(21)22-20-12/h1-7H,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSACKKOTHLZHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C3=NC(=O)ON3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C3=NC(=O)ON3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.